molecular formula C15H26O4 B14270914 Dipentyl cyclopropane-1,2-dicarboxylate CAS No. 136026-18-1

Dipentyl cyclopropane-1,2-dicarboxylate

Cat. No.: B14270914
CAS No.: 136026-18-1
M. Wt: 270.36 g/mol
InChI Key: CCGFKCMJCUZHGF-UHFFFAOYSA-N
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Description

Dipentyl cyclopropane-1,2-dicarboxylate is a cyclopropane derivative featuring two pentyl ester groups attached to adjacent carbon atoms of the three-membered cyclopropane ring.

Properties

CAS No.

136026-18-1

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

dipentyl cyclopropane-1,2-dicarboxylate

InChI

InChI=1S/C15H26O4/c1-3-5-7-9-18-14(16)12-11-13(12)15(17)19-10-8-6-4-2/h12-13H,3-11H2,1-2H3

InChI Key

CCGFKCMJCUZHGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1CC1C(=O)OCCCCC

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: Dipentyl cyclopropane-1,2-dicarboxylate can undergo various reactions, including hydrolysis, esterification, and substitution.

      Common Reagents and Conditions: Acid-catalyzed hydrolysis with aqueous HCl or HSO leads to the formation of cyclopropane-1,2-dicarboxylic acid and pentanol.

      Major Products: The primary products are cyclopropane-1,2-dicarboxylic acid and pentanol.

  • Scientific Research Applications

      Chemistry: Dipentyl cyclopropane-1,2-dicarboxylate serves as a model compound for studying cyclopropane ring-opening reactions.

      Biology and Medicine: Limited research exists, but its potential as a prodrug or as a scaffold for drug development warrants exploration.

      Industry: Industrial applications remain unexplored due to its relative obscurity.

  • Mechanism of Action

    • The compound’s mechanism of action is not well-documented. Further research is needed to understand its biological effects and molecular targets.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Substituent Position and Ester Chain Length

    The position of substituents on the cyclopropane ring and the length of ester chains significantly influence chemical reactivity and physical properties. Key analogs include:

    Compound Name Substituent Position Ester Chain CAS Number Key Properties/Applications Sources
    Dipentyl cyclopropane-1,2-dicarboxylate 1,2-positions Pentyl Not explicitly listed Likely high ring strain; potential use in polymer crosslinking or catalysis Inferred from analogs
    Dibutyl cyclopropane-1,1-dicarboxylate 1,1-positions Butyl 37981-16-1 Reduced steric hindrance; used in organic intermediates
    Dibutyl cyclohex-4-ene-1,2-dicarboxylate Cyclohexene backbone Butyl 93538-75-1 Improved thermal stability; commercial availability (3 suppliers)

    Key Observations :

    • Ring Strain vs. Stability : this compound’s 1,2-substitution creates higher ring strain compared to 1,1-substituted analogs (e.g., dibutyl cyclopropane-1,1-dicarboxylate), which may enhance reactivity in ring-opening reactions .
    • Ester Chain Impact : Longer pentyl chains increase hydrophobicity and may lower melting points compared to shorter-chain analogs like dibutyl derivatives .
    Commercial and Industrial Relevance
    • Availability : Unlike dibutyl cyclohex-4-ene-1,2-dicarboxylate (3 suppliers), this compound is less commercially prevalent, indicating niche or experimental applications .
    • Regulatory Data : Dimethylcyclopentane analogs (CAS 2532-58-3) highlight regulatory challenges for cyclopropane derivatives, including environmental persistence and toxicity concerns .

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